2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, ethoxyphenyl, and chromenopyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the chromenopyrrole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The benzodioxole and chromenopyrrole moieties are coupled using palladium-catalyzed cross-coupling reactions.
Final modifications: Introduction of the ethoxyphenyl group and other functional groups through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at various functional groups, including the chromenopyrrole core.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethoxyphenyl and benzodioxole groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for creating new molecules with potential biological activity.
Biology
Biological assays: Employed in studies to understand its interaction with various biological targets.
Medicine
Anticancer research: Investigated for its potential to inhibit cancer cell growth and induce apoptosis.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular targets: It interacts with proteins involved in cell cycle regulation and apoptosis.
Pathways involved: Modulation of microtubule assembly, inhibition of tubulin polymerization, and induction of cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Chromenopyrrole derivatives: Similar core structure with variations in functional groups.
Uniqueness
Structural complexity: The combination of benzodioxole, ethoxyphenyl, and chromenopyrrole moieties is unique.
Biological activity: Exhibits distinct mechanisms of action compared to other similar compounds.
Properties
Molecular Formula |
C28H23NO6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H23NO6/c1-3-32-19-8-6-18(7-9-19)25-24-26(30)20-12-16(2)4-10-21(20)35-27(24)28(31)29(25)14-17-5-11-22-23(13-17)34-15-33-22/h4-13,25H,3,14-15H2,1-2H3 |
InChI Key |
AAXZEIUHOTXCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C |
Origin of Product |
United States |
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